(2-Fluoro-5-methylphenyl)thiourea
Overview
Description
(2-Fluoro-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C8H9FN2S and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Biological Activity
(2-Fluoro-5-methylphenyl)thiourea is a compound of interest due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antibacterial, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiourea functional group, which is known for its significant biological activity. The presence of the fluorine atom and the methyl group on the phenyl ring may influence its interactions with biological targets.
1. Cytotoxicity
Cytotoxicity studies have demonstrated that this compound exhibits varying degrees of toxicity against different cancer cell lines. In one study, derivatives of thiourea were evaluated for their cytotoxic effects using the Alamar Blue assay. The results indicated that several compounds had IC50 values ranging from 3 to 20 µM against various cancer cell lines, including HeLa and L1210 cells. Specifically, compounds with similar structures showed notable inhibition of cell proliferation, suggesting potential for further development in cancer therapies .
2. Antibacterial Activity
The antibacterial properties of this compound have been investigated against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. Studies reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, indicating moderate antibacterial activity. The compound exhibited inhibition zones comparable to standard antibiotics like ceftriaxone .
3. Anticancer Activity
Research into the anticancer potential of this compound has revealed promising results. In vitro studies indicated that the compound could inhibit the growth of various cancer cell lines with IC50 values as low as 1.50 µM in leukemia cells. The mechanism appears to involve the targeting of specific molecular pathways associated with cancer progression, such as angiogenesis and cell signaling alterations .
Case Studies and Research Findings
Several studies have focused on the biological applications of thiourea derivatives, including this compound:
- Study on Antileishmanial Activity : A derivative containing a similar structure was tested for its efficacy against Leishmania donovani. The compound showed significant inhibition with an EC50 value comparable to standard treatments, suggesting potential as an antileishmanial agent .
- Anticancer Mechanism Exploration : A study highlighted that thiourea derivatives could induce apoptosis in cancer cells by disrupting cellular signaling pathways. This research emphasized the importance of structural modifications in enhancing biological activity .
Data Summary Table
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGPZBVVSCBSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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